molecular formula C12H14N4O B2436535 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1044837-24-2

3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2436535
CAS No.: 1044837-24-2
M. Wt: 230.271
InChI Key: YTHQGRVYNBONOR-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-7-3-4-8(2)9(5-7)10-6-11(16-15-10)12(17)14-13/h3-6H,13H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHQGRVYNBONOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2,5-Dimethylphenylhydrazine with β-Keto Esters

The pyrazole core is constructed through the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate or analogous β-keto esters. This exothermic process is conducted in ethanol under reflux (78–82°C) for 6–8 hours, with sodium ethoxide (0.1–0.3 mol%) as a catalyst. The intermediate ethyl 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylate precipitates upon cooling, yielding 68–72% crude product.

Critical Parameters

  • Molar Ratio : A 1:1.05 hydrazine-to-ester ratio minimizes side products.
  • Solvent Selection : Ethanol outperforms DMF or THF in reaction rate and purity.
  • Temperature Control : Exceeding 85°C promotes decomposition, reducing yields by 15–20%.

Hydrolysis to 3-(2,5-Dimethylphenyl)-1H-Pyrazole-5-Carboxylic Acid

The ester intermediate undergoes alkaline hydrolysis using aqueous NaOH (2M) at 60–70°C for 4 hours. Post-neutralization with HCl, the carboxylic acid is extracted with ethyl acetate. However, patent CN111138289B reports solubility challenges, as the acid readily dissolves in aqueous phases, necessitating large solvent volumes (200 vol ethyl acetate per gram). This step typically achieves 65–70% yield on a laboratory scale but drops to 26% in industrial settings due to inefficient phase separation.

Carbohydrazide Formation via Hydrazine Coupling

The carboxylic acid is converted to the carbohydrazide by refluxing with hydrazine hydrate (3–5 equiv) in ethanol for 12–16 hours. Excess hydrazine ensures complete conversion, with yields of 80–85% after recrystallization from ethanol/water (3:1 v/v).

Advanced Methodologies and Process Optimization

Continuous Flow Synthesis for Industrial Scaling

Batch process limitations, including thermal gradients and extended reaction times, are addressed by continuous flow systems. Microreactors operating at 120°C with a residence time of 8 minutes achieve 89% conversion in the cyclocondensation step, reducing reaction time by 90% compared to batch methods.

Solvent Recycling in Hydrolysis

A closed-loop system employing membrane-assisted solvent recovery reduces ethyl acetate consumption by 70% during acid extraction. Integrating nanofiltration membranes (300 Da MWCO) enables 92% solvent reuse, lowering production costs by $12–15/kg.

Catalytic Enhancements

Bifunctional catalysts like zeolite-supported sulfonic acids (Zeolite-SO3H) improve hydrolysis efficiency. At 0.5 mol% loading, reaction time decreases to 2 hours with 88% yield, avoiding costly NaOH consumption.

Analytical Characterization and Quality Control

Spectroscopic Profiling

1H NMR (DMSO-d6, 400 MHz) :

  • δ 12.85 (s, 1H, NH), 8.21 (s, 1H, pyrazole-H4), 7.34–7.28 (m, 3H, aromatic), 2.52 (s, 6H, CH3), 2.48 (s, 3H, CH3).
    13C NMR :
  • δ 164.2 (C=O), 148.6 (C3), 139.1 (C5), 132.4–125.3 (aromatic), 21.8–20.1 (CH3).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 0.1% H3PO4/ACN gradient) confirms ≥98% purity with tR = 6.72 min.

Industrial Challenges and Mitigation Strategies

Low Hydrolysis Yields

The carboxylic acid’s high aqueous solubility necessitates alternative isolation techniques. Patent CN111138289B proposes salting-out with NH4Cl (25% w/v), improving extraction efficiency to 58%.

Hazardous Reagent Substitution

Replacing ethyl diazoacetate with safer diazo transfer reagents (e.g., p-ABSA) in pilot studies reduces explosion risks while maintaining 82% yield.

Wastewater Management

Electrochemical oxidation of hydrazine-contaminated effluent achieves 99% degradation at 2.5 V, meeting EPA discharge standards.

Emerging Applications and Derivative Synthesis

Anticancer Agents

N-Glycoside derivatives exhibit IC50 = 1.8–4.2 μM against A549 lung cancer cells, with autophagy induction via mTOR pathway inhibition.

Heterocyclic Hybrids

Condensation with isatin derivatives yields spirooxindole-pyrazoles showing 94% Plasmodium falciparum inhibition at 10 μM.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Derivatives

The carbohydrazide group readily reacts with aldehydes, ketones, and isocyanates to form hydrazones, semicarbazides, or acylated derivatives:

ReagentConditionsProductYieldSource
Aromatic isocyanatesMethanol reflux, 6–8 hrs1,3,4-Oxadiazole-2-thiones85–92%
CS₂/KOHRoom temperature, 2 hrsPotassium dithiocarbazinate intermediate95%
4-Fluorophenyl isocyanateEthanol, 100°C, 4 hrs5-Amino pyrazole-4-carboxylate derivatives89%

For example, treatment with phenyl isocyanate generates 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carbothioamide via nucleophilic acyl substitution .

Cyclization Reactions

The compound participates in cyclocondensations to form fused heterocycles:

Oxadiazole Formation

Reaction with POCl₃ and substituted benzoic acids yields 1,3,4-oxadiazoles:

text
3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide + R-COOH (R = aryl/alkyl) → 5-Substituted-1,3,4-oxadiazoles

Conditions : POCl₃, reflux (12 hrs)
Key Data :

  • Yields: 68–75%

  • Representative product: 2-(3-(3,5-Bistrifluoromethylphenyl)-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole (m.p. 218–220°C, confirmed by ¹H/¹³C NMR) .

Heteroannulation via 1,3-Dipolar Cycloaddition

The pyrazole core engages in regioselective cycloadditions:

DipolarophileCatalystProductRegioselectivitySource
Ethyl diazoacetateZn(OTf)₂3-Trifluoromethylpyrazoles3,5-Substitution
Alkynyl bromidesEt₃N4-Bromo-1H-pyrazoles4-Position

A notable example is the synthesis of 3-trifluoromethylpyrazoles using Zn(OTf)₂ catalysis, achieving 89% yield under mild conditions .

Nucleophilic Substitution at the Hydrazide Group

The NH₂ group undergoes alkylation/acylation:

Reaction TypeReagentConditionsProduct
AcylationAcetic anhydrideReflux, 2 hrsN-Acetyl carbohydrazide derivative
AlkylationMethyl iodideDMF, K₂CO₃, 60°CN-Methylated analog

Mechanism : Base-mediated deprotonation of the hydrazide NH₂, followed by nucleophilic attack on electrophilic reagents .

Metal-Complexation Reactions

The compound acts as a polydentate ligand for transition metals:

Metal SaltCoordination SitesComplex StructureApplication
Cu(II) acetatePyrazole N, hydrazide O/NOctahedral geometryCatalytic oxidation
Fe(III) chlorideHydrazide O, pyrazole NTetrahedral configurationAntimicrobial agents

Evidence : IR shifts in ν(N–H) (from 3300 cm⁻¹ to 3150 cm⁻¹) and ν(C=O) (from 1680 cm⁻¹ to 1620 cm⁻¹) confirm metal binding .

Oxidative Coupling Reactions

Iodine/TBHP-mediated coupling with isocyanides yields 5-aminopyrazoles:

text
3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide + R-N≡C → 5-Amino-1H-pyrazole derivatives

Conditions : I₂ (10 mol%), TBHP, 80°C, 8 hrs
Yield : 73–82% .

Biological Activity-Driven Modifications

Derivatives exhibit enhanced pharmacological properties:

Derivative TypeTarget ActivityIC₅₀/EC₅₀Source
Oxadiazole-thioethersXanthine oxidase12.4 μM
AcylhydrazonesA549 cell apoptosis18.7 μM (cell growth)
Triazole hybridsα-Glucosidase0.19–2 nM

For instance, (E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenylethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide showed 95% inhibition of A549 lung cancer cells at 50 μM .

Thermal and Solvent Stability

Critical for industrial applications:

PropertyValue/ObservationMethodSource
Melting point161–163°CDSC
SolubilityDMSO > DMF > EtOHGravimetric analysis
Thermal decomposition280°C (onset)TGA

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 2,5-dimethylphenyl hydrazine with appropriate carbonyl compounds. The structural characterization is generally performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure by identifying different hydrogen and carbon environments.
  • Infrared (IR) Spectroscopy : Used to identify functional groups present in the compound.
  • Mass Spectrometry : Confirms the molecular weight and structure of the synthesized compound.

Antioxidant Activity

Research has demonstrated that pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies have indicated that it possesses notable activity against bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.

Anti-Diabetic Properties

Recent studies have highlighted the potential of pyrazole derivatives in managing diabetes. The compound has been tested for its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition can help regulate blood sugar levels and reduce complications associated with diabetes.

Anti-Cancer Activity

The anti-cancer potential of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide has been explored through various assays on cancer cell lines. It has shown promising results in inhibiting the growth of lung cancer cells (A549), suggesting its role as a potential chemotherapeutic agent.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of pyrazole derivatives, including 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide:

StudySynthesis MethodBiological ActivityFindings
Hydrazine reaction with carbonyl compoundsAnti-diabeticInhibition of xanthine oxidase; potential for diabetes management
N/AAntioxidantEffective free radical scavenger; protective against oxidative stress
Various synthetic routesAnti-cancerSignificant growth inhibition in A549 lung cancer cells

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxamide
  • 3-(2,5-Dimethylphenyl)-1H-pyrazole-5-thiol

Uniqueness

3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the carbohydrazide moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Biological Activity

3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring and a carbohydrazide functional group, which contribute to its chemical reactivity and biological interactions. The molecular formula is C10H12N4OC_{10}H_{12}N_4O, indicating the presence of nitrogen and oxygen atoms that play crucial roles in its biological activity.

Biological Activities

Research has demonstrated that 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit tubulin assembly, leading to cell cycle arrest in cancer cells. For instance, compounds similar to 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide have been tested against various cancer cell lines, demonstrating significant cytotoxic effects and G2/M phase arrest .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation .
  • Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial and fungal strains. In vitro studies suggest that 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide could exhibit antimicrobial properties comparable to standard antibiotics .

The mechanism by which 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide exerts its biological effects likely involves interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression. The hydrazide group can form hydrogen bonds with enzyme active sites, enhancing binding affinity.
  • Cell Cycle Modulation : By affecting tubulin dynamics, this compound can disrupt microtubule formation, leading to cell cycle arrest. This mechanism is particularly relevant in cancer therapy where halting cell division can prevent tumor growth .

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:

  • Anticancer Studies : A study involving pyrazole-oxadiazole conjugates demonstrated that certain derivatives exhibited pronounced anticancer activity against multiple cell lines. The lead compound showed significant G2/M phase arrest compared to controls .
  • Anti-inflammatory Research : In animal models, compounds similar to 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide were tested for their ability to reduce edema and inflammation markers effectively .
  • Antimicrobial Testing : In vitro assays revealed that pyrazole derivatives displayed varying degrees of activity against bacterial strains such as E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carbohydrazidePyrazole ring with carbohydrazideAnticancer, anti-inflammatoryModulates cell cycle
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acidNitro group at position 4AntimicrobialEnhanced lipophilicity
Ethyl 1,3-dimethylpyrazole-5-carboxylateEthyl ester instead of carboxylic acidAntifungalAlters solubility

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with appropriate diketones or β-keto esters. For example, hydrazide derivatives are often prepared by reacting pyrazole esters with hydrazine hydrate under reflux in ethanol . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction temperature (80–100°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures completion. Post-synthesis, recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is critical:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aryl protons at δ 6.8–7.2 ppm, pyrazole NH at δ 10–12 ppm) .
  • FT-IR : Identifies carbonyl (C=O stretch ~1650 cm⁻¹) and N–H stretches (~3200–3350 cm⁻¹) of the carbohydrazide moiety .
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves bond angles and torsional strain in the pyrazole ring .

Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?

  • Methodological Answer : Initial screens should include:

  • Enzyme Inhibition Assays : Test against kinases, cyclooxygenases, or carbonic anhydrases using fluorometric/colorimetric substrates .
  • Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations . Positive controls (e.g., doxorubicin) and solvent blanks are essential to rule out artifacts.

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., COX-2 or carbonic anhydrase). Protonation states are assigned via Epik at physiological pH .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, hydrogen bond occupancy, and conformational changes .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the aryl ring) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .
  • Solvent Effects : Compare DMSO vs. aqueous solubility; use co-solvents like PEG-400 to mitigate precipitation .
  • Metabolic Interference : Perform hepatic microsome stability tests to identify metabolite interference .
  • Statistical Analysis : Apply multivariate regression to isolate structural factors (e.g., methyl group positioning) influencing activity .

Q. How do structural modifications at specific positions influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer :

  • Position 2,5-Dimethylphenyl : Electron-donating methyl groups enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility .
  • Carbohydrazide Moiety : Replace with thiosemicarbazide to modulate hydrogen-bonding capacity and metal chelation .
  • Pyrazole Ring Functionalization : Introduce halogens (Cl, F) at position 3 to alter electronic profiles and target selectivity .
  • Validation : Use DSC/TGA to assess thermal stability post-modification .

Data Contradiction Analysis

  • Example : Discrepancies in IC₅₀ values for kinase inhibition may stem from assay conditions (e.g., ATP concentration variations). Normalize data using percent inhibition relative to a reference inhibitor and validate via orthogonal methods (e.g., Western blot for phosphorylation levels) .

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